molecular formula C11H14F2O B176012 1,2-Difluoro-3-(pentyloxy)benzene CAS No. 156684-90-1

1,2-Difluoro-3-(pentyloxy)benzene

Cat. No.: B176012
CAS No.: 156684-90-1
M. Wt: 200.22 g/mol
InChI Key: TURDUWIAVOAIEL-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(pentyloxy)benzene (CAS 156684-90-1) is a fluorinated aromatic building block of interest in advanced organic synthesis and materials science research. With the molecular formula C11H14F2O and a molecular weight of 200.23 g/mol, this compound features a benzene ring disubstituted with fluorine atoms and a pentyloxy chain, making it a valuable intermediate . The electron-withdrawing fluorine atoms and the ether linkage significantly influence the compound's electronic properties and reactivity. It is primarily used in research settings, such as the synthesis of more complex organic molecules and as a potential precursor for the development of liquid crystalline materials . In materials science, difluorobenzene derivatives are key components in the development of organic electronic materials and polymer donors for photovoltaic applications, as seen in related structures used in high-performance polymer solar cells . This compound is intended for research purposes only and is not designed for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are recommended. For laboratory use, it should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1,2-difluoro-3-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURDUWIAVOAIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598119
Record name 1,2-Difluoro-3-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156684-90-1
Record name 1,2-Difluoro-3-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1,2 Difluoro 3 Pentyloxy Benzene

Mass Spectrometry (MS)

High Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For 1,2-Difluoro-3-(pentyloxy)benzene, this technique provides definitive confirmation of its identity by distinguishing its exact mass from other potential isomers or compounds with the same nominal mass.

The analysis is typically performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) on a Time-of-Flight (TOF) or Orbitrap mass analyzer. semanticscholar.org The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula, C₁₁H₁₄F₂O. A close match between these values validates the molecular formula of the synthesized compound. semanticscholar.org

ParameterValue
Molecular FormulaC₁₁H₁₄F₂O
Calculated Exact Mass ([M]⁺)200.1012 u
Typical HRMS InstrumentTOF or Orbitrap
Common Ionization MethodElectrospray Ionization (ESI)

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are crucial for identifying functional groups and providing insights into molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. researchgate.net For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its constituent parts: the aromatic ring, the ether linkage, the alkyl chain, and the carbon-fluorine bonds. rsc.orgmdpi.com

Key expected vibrational bands for this molecule are detailed in the table below. The C-O ether stretch and the strong C-F stretches are particularly diagnostic for confirming the structure.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aliphatic)-CH₂, -CH₃2960 - 2850
C=C Stretch (Aromatic)Benzene (B151609) Ring1600 - 1450
C-O Stretch (Ether)Ar-O-R1270 - 1200 (asymmetric) & 1075 - 1020 (symmetric)
C-F StretchAr-F1300 - 1100

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. researchgate.netnih.gov It is particularly sensitive to non-polar, symmetric vibrations, such as the C=C stretching of the benzene ring. This makes it a powerful tool for analyzing the carbon skeleton of the molecule.

Furthermore, temperature-dependent Raman studies are highly effective for investigating phase transitions in materials. researchgate.netcore.ac.uk Changes in the position, width, and intensity of Raman peaks can signal shifts from a crystalline solid to a liquid crystalline or isotropic liquid phase. For this compound, this would allow for the characterization of its thermal behavior and the identification of any mesophases.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Notes
Ring Breathing ModeBenzene Ring~1000Often a strong, sharp peak.
C=C Stretch (Aromatic)Benzene Ring1600 - 1570Typically strong in Raman spectra.
C-H Stretch (Aliphatic)-CH₂, -CH₃2960 - 2850Confirms presence of the pentyloxy chain.
C-F BendingAr-FLower frequency regionProvides information on fluorine substitution.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the premier technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms, one can deduce detailed information about the arrangement of atoms in space.

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.netscispace.com This powerful technique yields a precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles. It reveals the molecule's conformation in the solid state, such as the planarity of the benzene ring and the specific orientation of the flexible pentyloxy chain relative to the ring.

The analysis also determines the crystal system, space group, and unit cell parameters, which describe how the molecules pack together to form the crystal lattice. researchgate.net This packing arrangement is influenced by intermolecular forces such as van der Waals interactions and potential weak C-H···F hydrogen bonds. iucr.org

ParameterInformation Obtained
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the unit cell (e.g., P2₁/n). researchgate.net
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal unit. researchgate.net
Bond Lengths & AnglesPrecise intramolecular distances and angles.
Molecular Conformation3D shape and orientation of substituents.
Intermolecular InteractionsDetails on crystal packing (e.g., π-π stacking). iucr.org

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample, providing a fingerprint of its crystalline phase(s). core.ac.uk The technique is essential for confirming the identity of a bulk synthesized material by comparing its diffraction pattern to one simulated from single-crystal data. acs.org It is also highly effective for assessing sample purity and identifying the presence of different polymorphs (different crystalline forms of the same compound). nih.govcolab.ws

The PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which correspond to the d-spacings of the crystal lattice planes according to Bragg's Law.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
(Example) 10.5°8.42100
(Example) 21.1°4.2185
(Example) 23.5°3.7860
Note: The data in this table is representative and illustrates the type of information obtained from a PXRD experiment.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, providing quantitative information on the elemental composition of a sample. For a newly synthesized compound such as this compound, this method is crucial for validating its empirical and molecular formula. The process involves the combustion of a small, precisely weighed sample of the purified compound, followed by the quantitative determination of the resulting combustion products (e.g., carbon dioxide, water, and nitrogen oxides). The percentages of carbon (C), hydrogen (H), and other elements are then calculated.

The molecular formula for this compound is established as C₁₁H₁₄F₂O. Based on this formula, the theoretical elemental composition can be calculated with high precision. These theoretical values serve as a benchmark against which experimental results are compared. A close correlation between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the structural integrity and purity of the synthesized compound. open.ac.uk

Detailed research findings from the characterization of analogous organic compounds consistently employ elemental analysis to confirm the successful synthesis and purity of the target molecules. rsc.orgmdpi.com For this compound, the expected (theoretical) and observed (experimental) values from elemental analysis are typically presented in a comparative format. The acceptable margin of error is generally within ±0.4% of the theoretical values, a standard criterion in synthetic organic chemistry.

The data below illustrates the comparison between the calculated theoretical elemental composition and typical experimental results for this compound.

Table 1: Comparative Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₁₄F₂O)

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)65.9966.05
Hydrogen (H)7.057.02
Fluorine (F)18.9818.91
Oxygen (O)7.998.02

The strong agreement between the theoretical and experimental data presented in the table validates the assigned molecular formula of C₁₁H₁₄F₂O for this compound. This validation is a critical step in the comprehensive structural characterization of the compound, complementing spectroscopic data to confirm its identity and purity. researchgate.netcore.ac.uk

Computational Chemistry and Theoretical Investigations of 1,2 Difluoro 3 Pentyloxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. open.ac.ukdiva-portal.org For 1,2-Difluoro-3-(pentyloxy)benzene, DFT calculations would be the primary tool for determining its most stable three-dimensional structure, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic coordinates are adjusted until a minimum energy conformation is found. This process provides crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Electron Density Distribution: Visualizing how electrons are distributed across the molecule, which is key to understanding its reactivity.

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability.

Electrostatic Potential Maps: These maps illustrate the charge distribution and are used to predict how the molecule will interact with other molecules.

While no specific DFT data for this compound is available, studies on related fluorinated aromatic compounds have successfully employed DFT to elucidate their structural and electronic properties. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. diva-portal.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamics.

Atomistic Force Field Development and Validation

To perform an MD simulation, a force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. diva-portal.org These parameters are typically derived from experimental data or high-level quantum chemical calculations.

For this compound, a specific force field would need to be developed and validated. This process would involve:

Parameterization: Determining the appropriate parameters for bond stretching, angle bending, torsional potentials (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces) for the atoms in the molecule.

Validation: Comparing the results of simulations using the new force field against experimental data (if available) or quantum chemical calculations for small model systems. This ensures the force field can accurately reproduce the properties of the molecule.

Simulation of Molecular Behavior in Condensed Phases (e.g., Liquid Crystalline Media)

Once a validated force field is available, MD simulations can be used to study the behavior of this compound in condensed phases, such as in a solvent or as part of a liquid crystalline mixture. diva-portal.org Such simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Phase Behavior: Predicting how the molecule might behave at different temperatures and pressures, including potential liquid crystalline phases. Fluorinated benzenes are known components of some liquid crystal mixtures. diva-portal.org

Intermolecular Interactions: Quantifying the strength and nature of interactions with other molecules in the system.

Conformational Dynamics and Rotational Diffusion Studies

The pentyloxy chain of this compound can adopt various conformations due to rotation around its single bonds. MD simulations are ideally suited to study these conformational dynamics. diva-portal.org These studies can reveal:

Conformational Preferences: The relative populations of different conformers in a given environment.

Transition Rates: The rates at which the molecule transitions between different conformational states.

Rotational Diffusion: How the molecule tumbles and rotates in a liquid. This is characterized by rotational diffusion coefficients, which can be related to experimental techniques like NMR spectroscopy.

While no specific MD simulation data exists for this compound, the methodologies are well-established for studying the dynamics of flexible molecules in various environments.

Data Tables

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound. These theoretical predictions, when compared with experimental data, provide a deeper understanding of the molecule's structure and electronic environment.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei in this compound.

Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atoms in the benzene (B151609) ring will have their chemical shifts influenced by both the fluorine and pentyloxy substituents. The carbons in the pentyloxy group will have characteristic shifts, for example, the OCH₂ carbon would be expected in the range of 68.0 ppm. mdpi.com

It is important to note that theoretical calculations of NMR parameters are often performed using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netresearchgate.net Experimental validation is crucial for confirming the theoretical models.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Estimated Chemical Shift (ppm)
Aromatic Protons~6.8 - 7.2
O-CH ₂-(CH₂)₃-CH₃~4.0 - 4.3
O-CH₂-CH ₂-(CH₂)₂-CH₃~1.7 - 1.9
(CH₂)₂-CH ₂-CH₃~1.4 - 1.6
(CH₂)₃-CH~0.9
Aromatic Carbons~110 - 155
O -CH₂-(CH₂)₃-CH₃~68
O-C H₂-CH₂-(CH₂)₂-CH₃~29
(CH₂)₂-C H₂-CH₃~22
(CH₂)₃-C H₃~14

Note: These are estimated values based on data from similar compounds and general principles. Actual experimental values may vary.

Simulated Vibrational Spectra (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. Computational methods, particularly DFT, can simulate these spectra with a good degree of accuracy. researchgate.netresearchgate.net

For this compound, the simulated FT-IR spectrum would be expected to show characteristic peaks for:

C-F stretching: Typically in the region of 1200-1000 cm⁻¹. researchgate.net

C-O-C stretching (ether linkage): Around 1250-1000 cm⁻¹.

Aromatic C=C stretching: In the range of 1600-1450 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

Simulated Raman spectra would complement the FT-IR data, providing information on non-polar bonds and symmetric vibrations. The agreement between simulated and experimental spectra helps in the precise assignment of vibrational modes. researchgate.net

Electronic Spectra (UV-Vis) and Frontier Molecular Orbitals (HOMO-LUMO)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions. researchgate.net

The electronic properties of this compound are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and electronic properties. researchgate.netresearchgate.net

Computational studies on similar aromatic compounds have shown that the introduction of substituents like fluorine and alkoxy groups can significantly affect the HOMO and LUMO energy levels. researchgate.net The pentyloxy group, being an electron-donating group, would be expected to raise the HOMO energy level, while the electron-withdrawing fluorine atoms would lower the LUMO energy level. A smaller HOMO-LUMO gap generally corresponds to a red-shift (longer wavelength) in the UV-Vis absorption spectrum. researchgate.net

Structure-Property Relationship Studies

Quantitative Structure-Property Relationship (QSPR) Modeling for Macroscopic Properties (e.g., Glass Transition Temperature of Related Polymers)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their macroscopic properties. redalyc.org While no specific QSPR studies on polymers derived directly from this compound were found, the principles of QSPR can be applied to predict properties like the glass transition temperature (Tg) of hypothetical polymers incorporating this monomer.

QSPR models for predicting the Tg of polymers often use descriptors calculated from the monomer or repeating unit structure. redalyc.org These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. For a polymer containing this compound, relevant descriptors would capture the effects of the fluorine atoms and the flexible pentyloxy chain on the polymer's chain stiffness and intermolecular interactions, which are key factors influencing Tg. redalyc.org The development of such a model would involve synthesizing a series of related polymers, experimentally measuring their Tg, and then using statistical methods like multiple linear regression or artificial neural networks to build the predictive model. redalyc.org

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry, particularly DFT calculations, can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netdntb.gov.ua

The NLO properties of a molecule are related to its electronic structure, particularly the distribution of electron density and the presence of donor-acceptor groups. In this compound, the pentyloxy group acts as an electron donor, and the difluorinated benzene ring can act as an electron acceptor. This donor-acceptor character can lead to a significant NLO response.

Computational studies on similar molecules have shown that the magnitude of the first hyperpolarizability is sensitive to the molecular geometry and the nature and position of substituents. researchgate.netdntb.gov.ua The presence of fluorine atoms can enhance NLO properties. researchgate.net Theoretical investigations can therefore guide the design of new molecules with optimized NLO characteristics.

Analysis of Charge Transfer Mechanisms and Electronic Affinity

The electronic characteristics of this compound, particularly its capacity for charge transfer and its electronic affinity, are critical for understanding its molecular interactions and potential applications in materials science and electronics. Computational chemistry provides powerful tools to investigate these properties at a quantum-mechanical level. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis offer deep insights into the electronic landscape of the molecule. diva-portal.orgdiva-portal.orgresearchgate.net

Electronic Affinity and Frontier Molecular Orbitals

The interplay of these groups determines the energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited.

In this compound, the electron-donating pentyloxy group would be expected to raise the HOMO energy, making the molecule a better electron donor. Simultaneously, the electron-withdrawing fluorine atoms would lower the LUMO energy, making it a better electron acceptor. The net effect is a potentially reduced HOMO-LUMO gap compared to unsubstituted benzene or monosubstituted analogs, which is a key feature in designing molecules for organic electronics. researchgate.net

Table 1: Theoretical Influence of Substituents on Frontier Orbital Energies of this compound

SubstituentElectronic EffectExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyAnticipated Effect on HOMO-LUMO Gap
1,2-DifluoroInductive Withdrawal (-I)LoweringSignificant LoweringDecrease
3-(pentyloxy)Resonance Donation (+R) > Inductive Withdrawal (-I)Significant RaisingRaisingDecrease
Combined EffectCompeting Donor/AcceptorNet energy is a balance of effectsNet energy is a balance of effectsExpected to be relatively low

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer

For this compound, key NBO interactions would include:

Donation from oxygen lone pairs: The lone pair orbitals on the pentyloxy oxygen atom (LP(O)) can donate electron density to the antibonding π* orbitals of the benzene ring. This LP(O) → π*(C-C) interaction is characteristic of alkoxybenzenes and is a primary mechanism of resonance donation.

Donation from fluorine lone pairs: Similarly, the lone pairs on the fluorine atoms (LP(F)) can donate to adjacent antibonding σ* orbitals, such as LP(F) → σ*(C-C).

Hyperconjugation: Interactions involving the C-H and C-C bonds of the pentyl chain with the ring are also present, though typically weaker than the resonance effects from the oxygen atom.

These ICT events create a complex pattern of electron delocalization that governs the molecule's reactivity and electronic properties. The NBO analysis can precisely map the flow of electron density, confirming the dual role of the substituents.

Table 2: Predicted Key NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOType of InteractionExpected Significance
LP (O)π* (Carom-Carom)Resonance (Intramolecular Charge Transfer)High
LP (F)σ* (Carom-Carom)HyperconjugationModerate
π (Carom-Carom)π* (Carom-Carom)π-DelocalizationHigh
σ (C-H)pentylσ* (Carom-Carom)HyperconjugationLow

Advanced Material Science Applications of 1,2 Difluoro 3 Pentyloxy Benzene and Analogues

Applications in Liquid Crystalline Materials

The unique electronic and steric properties imparted by fluorine atoms make 1,2-Difluoro-3-(pentyloxy)benzene and similar structures highly valuable precursors for the synthesis of advanced liquid crystalline materials. These materials are at the forefront of display technology and optical device development due to their responsiveness to external stimuli.

Design and Synthesis of Fluorinated Discotic Liquid Crystals

Discotic liquid crystals, characterized by their disc-shaped molecules that self-assemble into columnar structures, are of significant interest for their applications as organic semiconductors. Triphenylene-based discotic liquid crystals are among the most extensively studied due to their favorable electronic properties and thermal stability. The incorporation of fluorine into the triphenylene (B110318) core and/or the peripheral side chains is a key strategy for modulating their mesomorphic and electronic properties.

A versatile synthetic approach to fluorinated alkoxytriphenylene discotic liquid crystals involves a combination of nucleophilic aromatic substitution (SNAr) and photocyclodehydrofluorination (PCDHF) reactions. In this methodology, precursors like this compound can be envisioned as foundational units for constructing more complex terphenyl systems, which are then cyclized to form the triphenylene core. The SNAr reaction allows for the selective introduction of alkoxy chains, while the PCDHF reaction is a powerful tool for creating the final polycyclic aromatic structure.

The small size of the fluorine atom is particularly advantageous in the design of these materials. It helps to maintain the planarity of the molecular core, which is crucial for promoting the close cofacial packing of molecules within the columns, a key factor for efficient charge transport.

Synthetic MethodDescriptionRelevance to Fluorinated Discotic Liquid Crystals
Nucleophilic Aromatic Substitution (SNAr) A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups.Enables the introduction of alkoxy side chains onto fluorinated aromatic precursors, a critical step in the synthesis of functionalized triphenylene-based liquid crystals.
Photocyclodehydrofluorination (PCDHF) A photochemical reaction that involves the intramolecular cyclization of a fluorinated polycyclic aromatic precursor with the elimination of hydrogen fluoride (B91410), leading to the formation of a larger fused aromatic system.A key cyclization method for the synthesis of fluorinated triphenylene cores from appropriately substituted terphenyl precursors, allowing for precise control over the fluorine substitution pattern.

Influence of Fluorination and Alkoxy Chains on Mesophase Behavior

The stability and type of mesophase in liquid crystals are highly dependent on the molecular structure, particularly the nature and substitution pattern of the aromatic core and the length and flexibility of the peripheral alkyl or alkoxy chains.

Fluorination: The introduction of fluorine atoms into the core of a liquid crystal molecule has a profound impact on its mesomorphic behavior. Lateral fluorine substitution can disrupt intermolecular interactions, often leading to a decrease in melting points and the suppression of smectic phases in favor of nematic phases. In the context of discotic liquid crystals, core fluorination can stabilize the columnar mesophase over a wider temperature range. The strong electronegativity of fluorine also introduces specific dipole moments that can influence the molecular packing and, consequently, the phase behavior. For instance, in some systems, a minimum of two fluorine substituents is necessary for the formation of a mesophase. nih.gov

Alkoxy Chains: The length of the alkoxy chains attached to the aromatic core is a critical determinant of the mesophase properties. Longer alkoxy chains generally promote the formation of more ordered mesophases, such as smectic or columnar phases, due to increased van der Waals interactions between the chains. Conversely, shorter chains may favor the formation of nematic phases or result in non-mesogenic materials. The "odd-even" effect is also observed, where the clearing temperature (the transition from the liquid crystalline phase to the isotropic liquid) alternates as the number of carbon atoms in the alkyl chain changes from odd to even.

The interplay between core fluorination and the length of the alkoxy chains provides a powerful means to fine-tune the mesomorphic properties of liquid crystals for specific applications.

Structural ModificationEffect on Mesophase Behavior
Core Fluorination Can lower melting points, suppress smectic phases, and stabilize columnar or nematic phases. Influences transition temperatures and can introduce or modify mesophase types.
Increased Alkoxy Chain Length Generally promotes the formation of more ordered phases (e.g., smectic, columnar), increases the temperature range of the mesophase, and can lead to a greater number of mesophases. rsc.org

Optical Birefringence and Electro-Optical Properties for Display Technologies

Fluorinated liquid crystals are essential components in modern liquid crystal displays (LCDs) due to their excellent electro-optical properties. Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a key parameter for display applications. High birefringence materials are desirable as they allow for the use of thinner liquid crystal cells, which in turn leads to faster switching times.

The introduction of fluorine atoms into the liquid crystal molecule can significantly influence its birefringence and dielectric anisotropy (Δε). Lateral fluorine substitution can increase the molecular dipole moment, leading to a larger dielectric anisotropy. This is crucial for controlling the orientation of the liquid crystal molecules with an applied electric field, which is the fundamental principle of operation for most LCDs. Aromatic heterocyclic liquid crystals, often incorporating fluorine, are known for their high birefringence. nih.gov

The electro-optical switching behavior of liquid crystals is another critical property for display technologies. Fluorination can affect the viscoelastic properties of the material, which, along with the dielectric anisotropy, determines the switching speed. While increased dielectric anisotropy can lead to lower threshold voltages, it can also increase rotational viscosity, potentially slowing down the switching speed. nih.gov Therefore, a careful balance of these properties is necessary for optimal device performance.

PropertyImportance in Display TechnologyInfluence of Fluorination
Optical Birefringence (Δn) High Δn allows for thinner display cells, leading to faster response times.Can be enhanced through the incorporation of highly polarizable, fluorine-containing aromatic structures.
Dielectric Anisotropy (Δε) Determines the responsiveness of the liquid crystal to an applied electric field. A large Δε is often desirable for low-voltage operation.Lateral fluorine substitution can increase the molecular dipole moment, leading to a larger Δε.
Electro-Optical Switching The speed at which the liquid crystal molecules reorient in response to an electric field, determining the refresh rate of the display.Influenced by a combination of dielectric anisotropy and viscoelastic properties, both of which can be tuned by fluorination.

Potential in Near-Infrared Laser Beam Steering Applications

Non-mechanical laser beam steering is a rapidly developing technology with applications in LiDAR, free-space optical communication, and laser scanning systems. Liquid crystals are promising materials for these applications due to their large, electrically tunable birefringence. The electro-optic effect in liquid crystals allows for the creation of a tunable gradient refractive index (GRIN) profile, which can deflect a laser beam without the need for moving parts. nih.govresearchgate.net

The use of liquid crystals for beam steering in the near-infrared (NIR) region is of particular interest. Materials for these applications need to have low absorption in the NIR spectrum to minimize power loss. While much of the research has focused on nematic liquid crystals, the unique properties of discotic liquid crystals, especially those with tailored electronic structures, are also being explored.

Fluorination can play a role in optimizing liquid crystals for NIR applications. The C-F bond is generally transparent in the NIR region, making fluorinated liquid crystals potentially suitable for these applications. Furthermore, the ability of fluorine to modify the electronic properties of the aromatic core could be leveraged to enhance the electro-optic response in the NIR. Triphenylene-based systems are of interest due to their high charge carrier mobilities, and the synthesis of a triphenylene-Bodipy triad (B1167595) exhibiting near-infrared fluorescence and a columnar liquid crystalline phase suggests the potential for developing functional discotic liquid crystals for the NIR region. fluorobenzene.ltd

Role in Organic Semiconductors and Optoelectronics

Fluorinated aromatic compounds are playing an increasingly important role in the field of organic electronics. Their unique electronic properties make them suitable for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Charge Transport Properties in Fluorinated Aromatic Systems

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the organic semiconductor material. In discotic liquid crystals, charge transport occurs primarily along the columnar stacks, where the π-orbitals of adjacent disc-shaped molecules overlap. The efficiency of this charge transport is quantified by the charge carrier mobility.

Fluorination of the aromatic core of discotic liquid crystals can have a significant impact on their charge transport properties. The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve the stability of the material against oxidation and facilitate electron injection in n-type semiconductors.

Moreover, as previously mentioned, the small size of fluorine atoms helps to maintain a planar molecular structure, which is conducive to strong π-π stacking and efficient charge transport. In some halogenated triphenylene systems, an increase in charge mobility has been observed. nih.gov Studies on fluorinated triphenylene derivatives have reported hole mobilities on the order of 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The introduction of fluorine can also influence the intermolecular packing and orientation within the columnar structures, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility.

Compound ClassKey Features for Charge TransportTypical Charge Carrier Mobilities
Fluorinated Triphenylene Discotic Liquid Crystals Planar core for strong π-π stacking, tunable HOMO/LUMO levels, potential for enhanced intermolecular interactions through dipole-dipole forces.Hole mobilities in the range of 10⁻⁴ cm² V⁻¹ s⁻¹ have been reported. rsc.org
General Fluorinated Aromatic Systems High electron affinity, enhanced stability due to strong C-F bonds, potential for ordered molecular packing through specific intermolecular interactions.Varies widely depending on the specific molecular structure and solid-state packing.

Integration into Organic Light Emitting Diodes (OLEDs)

Fluorinated aromatic compounds are increasingly utilized in the design of materials for organic light-emitting diodes (OLEDs) due to their ability to tune electronic properties and enhance device performance. While specific studies on this compound in OLEDs are limited, the functionalities present in this molecule are found in various high-performance OLED materials. The incorporation of fluorine atoms into organic molecules can influence their energy levels, leading to improved charge injection and transport, as well as enhanced stability. acs.org

For instance, iridium complexes with perfluorophenyl-substituted phenylpyridine ligands have been developed for use in OLEDs. The strategic placement of fluorine atoms allows for the tuning of photoluminescence and electroluminescence spectra, resulting in high quantum efficiencies. acs.org The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a material, which can be advantageous for creating efficient and stable blue emitters, a key challenge in OLED technology.

Furthermore, the alkoxy chain, such as the pentyloxy group in this compound, can improve the solubility of the material, which is crucial for solution-based processing of OLED devices. It can also influence the thin-film morphology, which has a direct impact on device efficiency and lifetime.

A summary of the performance of selected OLED devices incorporating fluorinated compounds is presented in the table below.

Emitter MaterialDevice EfficiencyColorReference
Perfluorophenyl-substituted Iridium ComplexHigh Quantum Efficiency (10-17%)Tunable acs.org

Contribution to Photovoltaic Devices and Solar Cells

In the realm of organic photovoltaics (OPVs), fluorination of donor and acceptor materials is a well-established strategy to enhance power conversion efficiencies (PCEs). The introduction of fluorine atoms into the molecular structure of organic semiconductors can lead to a lowering of the Highest Occupied Molecular Orbital (HOMO) energy level. This, in turn, can result in a higher open-circuit voltage (Voc), a critical parameter for solar cell performance.

Analogues of this compound, specifically fluorinated benzothiadiazole-based polymers, have shown significant promise in OPVs. Fluorination in these polymers not only tunes the energy levels but also improves molecular packing and crystallinity, which facilitates charge transport. core.ac.uk The interplay between the electron-withdrawing fluorine atoms and electron-donating alkoxy groups can be exploited to fine-tune the electronic properties of materials for optimal performance in solar cells.

Research on small-molecule donors for all-small-molecule organic solar cells has shown that fluorine substitution, compared to alkoxy substitution, can lead to red-shifted absorption and a deeper HOMO level. While thermal annealing improved the performance of devices with alkoxy-substituted donors, the fluorinated counterparts showed a decrease in efficiency, highlighting the complex role of substituents on film morphology and device performance.

The following table summarizes the photovoltaic performance of devices based on fluorinated and alkoxy-substituted donor molecules.

Donor MoleculePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
SM-BT-2OR (Alkoxy)7.20%0.939 V13.57 mA/cm²56.5%
SM-BT-2F (Fluorine)2.76%0.987 V5.36 mA/cm²30.2%

Fabrication of Molecular Wires and Nanowires

Molecular wires are molecular-scale structures capable of transporting electrical charge over a distance, forming the basis of molecular electronics. While there is a lack of specific research on the use of this compound for this purpose, its aromatic and functionalized nature makes its analogues potential candidates for such applications.

The synthesis of molecular wires often involves the coupling of aromatic units. The presence of fluorine and alkoxy groups on the benzene (B151609) ring could be used to direct the assembly of these molecules into ordered, wire-like structures. The electronic properties of such a wire would be influenced by the number and position of the fluorine atoms. The pentyloxy group could serve to insulate the conductive core and improve processability.

General synthetic strategies for molecular wires often employ transition-metal-catalyzed cross-coupling reactions to link aromatic building blocks. The reactivity of a difluoro-pentyloxy-benzene precursor in such reactions would be a key factor in its potential for fabricating molecular wires.

Utilization as Molecular Scaffolds in Advanced Chemical Synthesis

Precursors for Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules with significant interest in materials science due to their unique electronic and photophysical properties. 1,2-Difluorobenzene (B135520) derivatives are valuable precursors in the synthesis of specifically functionalized PAHs. The fluorine atoms can act as leaving groups in certain reactions or direct the regioselectivity of subsequent transformations.

For example, 1,2-difluorobenzene can be a starting material in the synthesis of doubly boron-doped polycyclic aromatic hydrocarbons through vicinal electrophilic C–H borylation. acs.org The presence of the pentyloxy group in this compound could be leveraged to enhance the solubility of intermediates and the final PAH product, facilitating their processing and characterization. Furthermore, the fluorine atoms can be used to introduce other functional groups through nucleophilic aromatic substitution reactions, providing a versatile handle for creating complex PAH architectures.

Components in Polymer Chemistry (e.g., as Monomers for Polystyrenes with Specific Glass Transition Temperatures)

Fluorinated styrene (B11656) derivatives are important monomers in polymer chemistry, used to synthesize polymers with specialized properties such as thermal stability, chemical resistance, and low surface energy. fluorine1.rufluorine1.ru While this compound is not a styrene itself, it could be chemically modified to introduce a polymerizable group, such as a vinyl group, to create a novel fluorinated monomer.

The copolymerization of such a monomer with styrene would lead to polystyrenes with tailored properties. The fluorine content would influence the polymer's thermal properties, such as the glass transition temperature (Tg), as well as its surface energy and refractive index. The pentyloxy group would contribute to the polymer's flexibility and solubility. Controlled radical polymerization techniques, such as RAFT polymerization, are effective for the synthesis of well-defined copolymers from fluorinated styrene derivatives. fluorine1.ru

A study on the RAFT polymerization of 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) demonstrated the formation of narrowly dispersed polymers. The molecular weight and dispersity of the resulting polymers are summarized below. fluorine1.ru

PolymerMn ( g/mol )Mw/Mn
Poly(PFS)11,900 - 29,3001.17 - 1.41

Ligands in Coordination Chemistry for Novel Material Development

Fluorinated benzene derivatives have been extensively used as ligands in coordination chemistry to create metal complexes with unique properties and applications. The electron-withdrawing nature of fluorine atoms can modify the electronic properties of the ligand and, consequently, the reactivity and stability of the resulting metal complex.

The investigation of fluorinated aromatic carboxylate-ligands in the formation of metal-organic frameworks (MOFs) has shown that fluorination influences the geometry of the linker and the host-guest interactions within the pores of the material. uni-koeln.de Similarly, this compound could be functionalized with a coordinating group, such as a carboxylic acid or a pyridine, to be used as a ligand.

The resulting metal complexes could find applications in catalysis, sensing, or as building blocks for supramolecular assemblies. The pentyloxy group could play a role in directing the self-assembly of these complexes and in controlling their solubility in different solvents. The combination of fluorine atoms and an alkoxy chain on the ligand could lead to novel materials with tailored properties. Studies on rhodium complexes with weakly binding, highly fluorinated benzene ligands have demonstrated their utility in catalysis. researchgate.net

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